Structural Uniqueness: 2,4,6-Trimethyl Substitution vs. 4,6-Dimethyl and Unsubstituted Indoline Analogs
The target compound contains three methyl groups at positions 2, 4, and 6 on the indoline ring, whereas the closest literature-characterized ACAT inhibitor intermediate (1-(5-bromo-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl)-1-ethanone) contains only two methyl groups at positions 4 and 6 [1]. The 2-methyl group introduces a stereogenic center absent in the 4,6-dimethyl analog, enabling diastereoselective reductions and chiral resolution steps that are unattainable with the simpler dimethyl derivative [1].
| Evidence Dimension | Number and position of methyl substituents on indoline core |
|---|---|
| Target Compound Data | Methyl groups at positions 2, 4, and 6; chiral center at C2 |
| Comparator Or Baseline | 1-(5-bromo-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl)-1-ethanone: methyl groups at positions 4 and 6 only; achiral at C2 |
| Quantified Difference | One additional methyl group; presence vs. absence of a stereogenic center at C2 |
| Conditions | Structural comparison based on published ACAT inhibitor synthetic routes |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of the 2-methyl chiral center is decisive: it enables asymmetric synthesis strategies that directly impact the enantiomeric purity of downstream drug candidates, whereas the 4,6-dimethyl analog is structurally incapable of supporting such stereochemical control.
- [1] Yoshimi, A.; Kasai, M.; Shirahase, H.; Matsui, H.; Kanda, M.; Kurahashi, K.; Kamiya, S.; Takahashi, K.; Nakamura, S. Bioavailable acyl-CoA: Cholesterol acyltransferase inhibitor with anti-peroxidative activity: Synthesis and biological activity of novel indolinyl amide and urea derivatives. Chem. Pharm. Bull. 2000, 48 (6), 817–827. View Source
